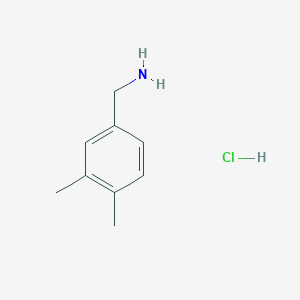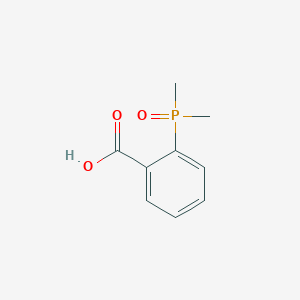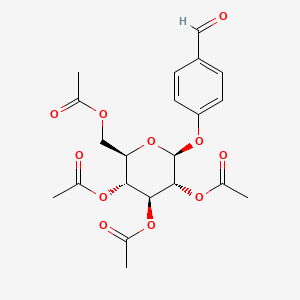![molecular formula C29H30N2O3S B2878816 N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1170071-85-8](/img/structure/B2878816.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamides, have been synthesized and evaluated for cytotoxic and antimicrobial activities . Two compounds including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide demonstrated significant cytotoxicity against three cancer cell lines .
Synthesis Analysis
A series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction . The thermal condensation of 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole generated a new Schiff base .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives involved a Betti reaction . The thermal condensation of 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole generated a new Schiff base .Applications De Recherche Scientifique
Prevention of Chemotherapy-Induced Peripheral Neuropathy
This compound has been found to be effective in preventing chemotherapy-induced peripheral neuropathy (CIPN), a common and often dose-limiting side effect of many cancer drugs . The compound, named EQ-6, was found to prevent axon degeneration in primary dorsal root ganglion neurons in vitro .
Antioxidant Properties
Thiazole derivatives, such as the compound , have been found to have potent antioxidant properties . This makes them potentially useful in a variety of medical and industrial applications where oxidative stress is a concern.
Anti-Inflammatory Properties
Thiazole derivatives have also been found to have anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antimicrobial Properties
Thiazole derivatives have been found to have antimicrobial properties . This could make them useful in the development of new antibiotics or antiseptics.
Antifungal Properties
Thiazole derivatives have been found to have antifungal properties . This could make them useful in the treatment of fungal infections.
Antiviral Properties
Thiazole derivatives have been found to have antiviral properties . This could make them useful in the treatment of viral infections.
Neuroprotective Properties
Thiazole derivatives have been found to have neuroprotective properties . This could make them useful in the treatment of neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.
Antitumor or Cytotoxic Properties
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This could make them useful in the treatment of various types of cancer.
Orientations Futures
Propriétés
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S/c1-2-33-23-15-16-26-27(18-23)35-29(30-26)31(20-24-14-9-17-34-24)28(32)19-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,15-16,18,24-25H,2,9,14,17,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTZKNRVALPLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2878733.png)

![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2878737.png)
![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)


![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2878743.png)

![6-[(3,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878746.png)

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/no-structure.png)
![N-(1-cyanocyclopentyl)-2-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]acetamide](/img/structure/B2878755.png)
